![molecular formula C16H20N2O3S B3807056 N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3807056.png)
N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide
Overview
Description
N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a thienyl-containing compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide is complex and not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. For example, N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often dysregulated in cancer cells. N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. In addition, N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying these processes in cells. However, N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in the lab.
Future Directions
There are many potential future directions for research on N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide, including further investigation of its mechanisms of action and its potential applications in cancer biology and neuroscience. In addition, future studies could focus on developing more efficient and cost-effective methods for synthesizing N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide, as well as exploring its potential as a therapeutic agent in preclinical and clinical studies.
Scientific Research Applications
N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide has been shown to have a range of potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. For example, N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide has been studied for its ability to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-4-[(3-methylthiophen-2-yl)methylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-6-7-22-15(11)9-17-13-4-2-12(3-5-13)16(21)18-8-14(20)10-19/h2-7,14,17,19-20H,8-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKWCPOHKVWQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC=C(C=C2)C(=O)NCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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